N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13525741
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O3 |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | tert-butyl N-amino-N-(oxolan-3-yl)carbamate |
| Standard InChI | InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11(10)7-4-5-13-6-7/h7H,4-6,10H2,1-3H3 |
| Standard InChI Key | GUYNYYZHKGSASW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C1CCOC1)N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CCOC1)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester belongs to the class of hydrazinecarboxylates, featuring a tert-butyl ester group (-OC(O)NH-) bonded to a tetrahydrofuran ring at the 3-position. The IUPAC name, tert-butyl N-amino-N-[(3R)-oxolan-3-yl]carbamate, reflects its stereochemistry, with the THF ring adopting a specific (3R) configuration. The molecular structure is validated by its Standard InChIKey GUYNYYZHKGSASW-SSDOTTSWSA-N, which encodes its atomic connectivity and stereochemical details.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O₃ | |
| Molecular Weight | 202.25 g/mol | |
| IUPAC Name | tert-butyl N-amino-N-[(3R)-oxolan-3-yl]carbamate | |
| CAS Registry Number | 2305080-35-5 | |
| InChIKey | GUYNYYZHKGSASW-SSDOTTSWSA-N |
Stereochemical Considerations
The compound exists in enantiomeric forms due to the chiral center at the THF ring's 3-position. The (3R) configuration, as specified in its IUPAC name, distinguishes it from its (3S) counterpart (CAS 1429510-48-4) . Stereochemical purity is critical for applications in asymmetric synthesis and drug development, where enantioselectivity impacts biological activity .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves coupling reactions between hydrazine derivatives and activated carboxylic acids. A common approach utilizes tert-butyl carbamate-protected hydrazine reacting with a THF-3-yl electrophile under mild conditions. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are employed, with catalysts like dicyclohexylcarbodiimide (DCC) facilitating amide bond formation.
Table 2: Representative Synthesis Conditions
| Parameter | Details | Source |
|---|---|---|
| Starting Materials | tert-Butyl carbazate, THF-3-yl bromide | |
| Solvent | Dichloromethane or THF | |
| Catalyst | Dicyclohexylcarbodiimide (DCC) | |
| Reaction Temperature | 0–25°C | |
| Yield | Not explicitly reported | – |
Purification and Characterization
Post-synthesis purification via column chromatography or recrystallization ensures high purity (>99%) . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the THF ring protons (δ ~3.5–4.0 ppm). Mass spectrometry (MS) further validates the molecular ion peak at m/z 202.25.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under inert atmospheres but is susceptible to hydrolysis in acidic or basic conditions due to the labile tert-butyl carbamate group. Solubility is highest in polar aprotic solvents (e.g., DCM, THF) and limited in water.
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.70–4.10 (m, 4H, THF ring), 4.25 (m, 1H, NH), 5.10 (br s, 1H, NH₂).
-
¹³C NMR: δ 28.2 (tert-butyl CH₃), 80.1 (tert-butyl C), 67.5–72.0 (THF ring carbons), 155.0 (C=O).
Biological and Pharmacological Applications
Enzyme Inhibition
Hydrazine derivatives are known to interact with metalloenzymes, such as matrix metalloproteinases (MMPs), by chelating active-site zinc ions. This compound’s hydrazine moiety may serve as a zinc-binding group, suggesting potential as a MMP inhibitor for treating cancer metastasis.
Anticancer Activity
Preliminary studies on analogous hydrazinecarboxylates demonstrate pro-apoptotic effects in cancer cell lines (e.g., HeLa, MCF-7) via caspase-3 activation. While direct evidence for this compound is limited, its structural similarity positions it as a candidate for further oncological research.
Drug Intermediate
The tert-butyl carbamate (Boc) group is widely used in peptide synthesis for amine protection. This compound could serve as a building block for Boc-protected hydrazine derivatives in pharmaceutical manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume